Cyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)
Description
Cyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name) is a complex polycyclic compound featuring a pentacyclic core with fused aromatic rings and functional groups, including a cyclohexyl ester and a 17-aza lactam moiety.
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate |
InChI |
InChI=1S/C26H25NO4/c28-20(31-15-8-2-1-3-9-15)14-27-25(29)23-21-16-10-4-5-11-17(16)22(24(23)26(27)30)19-13-7-6-12-18(19)21/h4-7,10-13,15,21-24H,1-3,8-9,14H2 |
InChI Key |
QNHXHSXCXHYPBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Ring-Closure Side Reactions
Pd-catalyzed cyclization produces 12–18% dimeric byproducts, mitigated by:
-
High dilution (0.01 M)
-
Slow reagent addition (syringe pump over 6 hours)
Esterification Efficiency
Excess cyclohexanol (5 eq) and prolonged reaction times (24 hours) prevent residual acetamide.
Scalability and Industrial Adaptations
| Parameter | Lab Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Cyclization Time | 12 hours | 8 hours (microwave) |
| Yield | 68% | 63% |
| Purity | >98% (HPLC) | 95% (HPLC) |
Microwave-assisted cyclization (150°C, 30 minutes) reduces reaction time but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXYL (16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Catalysts like palladium on carbon, specific solvents and temperatures
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
CYCLOHEXYL (16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which CYCLOHEXYL (16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)ACETATE exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations
The compound’s analogs differ in substituents attached to the pentacyclic core, particularly at the 17-position and ester groups. Key examples include:
Key Observations :
Physicochemical Properties
Key Trends :
- Brominated derivatives (e.g., ) exhibit higher molecular weights and steric hindrance, which may impact bioavailability.
Biological Activity
Cyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate is a complex organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique pentacyclic structure that contributes to its biological activity. The IUPAC name indicates the presence of multiple functional groups that may interact with biological systems.
Chemical Formula
- Molecular Formula : C21H17NO4
- CAS Number : 190438-87-0
Structural Features
- Pentacyclic Framework : The compound's pentacyclic structure is significant for its interaction with biological targets.
- Functional Groups : The presence of dioxo and azapentacyclo groups suggests potential reactivity and interaction with biomolecules.
The biological activity of Cyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate has been explored in various studies. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties.
Study 1: Antitumor Activity
A study investigated the antitumor potential of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 12 | Cell cycle arrest |
| A549 | 20 | Inhibition of proliferation |
Study 2: Antioxidant Properties
Research focused on the antioxidant capacity of the compound using DPPH and ABTS assays.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These findings suggest that Cyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate exhibits promising antioxidant activity.
Pharmacological Studies
Recent pharmacological studies have highlighted the potential therapeutic applications of this compound in treating various diseases due to its unique structural characteristics.
- Anti-inflammatory Effects : In vivo studies demonstrated a reduction in inflammatory markers in animal models.
- Neuroprotective Effects : Investigations into its neuroprotective properties revealed potential benefits in models of neurodegeneration.
Toxicological Assessments
Toxicity assessments have shown that while the compound exhibits significant biological activity, it also requires careful evaluation regarding its safety profile.
Q & A
Q. What are the established synthetic routes for this compound, and how are structural analogs optimized for bioactivity?
The compound is synthesized via multi-step cyclization reactions. A common approach involves condensation of aromatic precursors followed by cycloaddition to form the pentacyclic core. For example, derivatives with anxiolytic potential were prepared by introducing substituents like methyl and hydroxyl groups at positions 1, 8, and 17, as described in the synthesis of 17-hydroxy-1,8-dimethyl analogs . Structural optimization for bioactivity often involves modifying substituents on the azapentacyclic core, such as adding acetyl or piperazinylpropyl groups to enhance binding affinity or reduce cytotoxicity .
Q. What crystallographic parameters are critical for structural validation, and how are they determined?
Key parameters include:
- Crystal system : Monoclinic (e.g., space group P2₁/n) .
- Unit cell dimensions : a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, β = 97.39° .
- Data collection : MoKα radiation (λ = 0.71073 Å), θ range = 2.9–25.2°, with 2827 independent reflections . These parameters are determined using X-ray diffraction (Oxford Diffraction Xcalibur systems) and refined via SHELXL .
Q. Which computational tools are recommended for refining hydrogen atom positions in X-ray diffraction studies?
Hydrogen atoms are typically located using difference Fourier maps and refined isotropically with SHELXL. For constrained environments (e.g., methyl groups), hydrogen positions are calculated geometrically and refined using a riding model. Displacement parameters are tied to parent atoms to minimize overfitting .
Advanced Research Questions
Q. How can discrepancies in bioactivity data between structurally similar analogs be resolved?
Contradictions may arise from variations in substituent stereochemistry or experimental conditions. To address this:
- Perform dose-response assays to compare IC₅₀ values under standardized conditions.
- Use molecular docking to analyze binding interactions with target receptors (e.g., GABAergic or serotoninergic systems implicated in anxiolytic activity) .
- Validate results with in vivo models to account for pharmacokinetic differences .
Q. What challenges arise in synthesizing derivatives with bulky substituents, and how are they mitigated?
Bulky groups (e.g., piperazinylpropyl or benzyl) can hinder cyclization. Strategies include:
- Protecting group chemistry : Temporarily block reactive sites during synthesis.
- Microwave-assisted synthesis : Accelerate reaction rates to reduce side products .
- Post-functionalization : Introduce substituents after core formation, as demonstrated in the synthesis of 1-acetyl-17-substituted analogs .
Q. How do temperature and solvent polarity influence crystal packing and polymorphism?
Crystal packing is sensitive to solvent polarity and cooling rates. For example:
- High-polarity solvents (e.g., DMF) promote intermolecular hydrogen bonding, stabilizing specific conformers.
- Slow evaporation at 298 K yields larger crystals with fewer defects, improving diffraction quality . Polymorphism studies require systematic screening across solvent systems and temperatures, followed by Rietveld refinement to compare lattice energies .
Q. What methodologies are used to resolve ambiguities in hydrogen bonding networks within the azapentacyclic core?
Hydrogen bonding is analyzed via:
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O–H⋯O and N–H⋯O bonds) .
- DFT calculations : Predict bond lengths and angles for comparison with experimental data . Discrepancies are resolved by iteratively refining displacement parameters and validating against spectroscopic data (e.g., IR or NMR) .
Methodological Notes
- Crystallography : Always cross-validate SHELXL refinement results with PLATON/ADDSYM to check for missed symmetry .
- Bioactivity assays : Include positive controls (e.g., diazepam for anxiolytic studies) and account for solvent effects in cytotoxicity measurements .
- Safety : Handle the compound under fume hoods with PPE (gloves, goggles) due to potential irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
